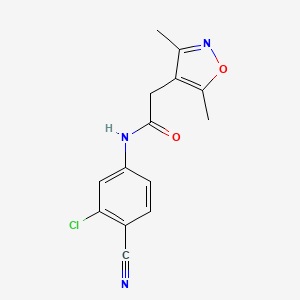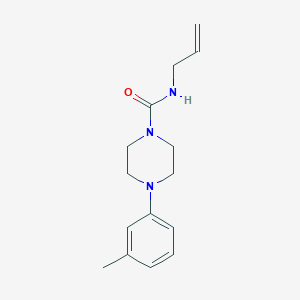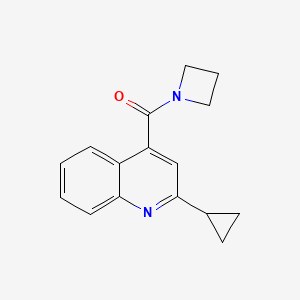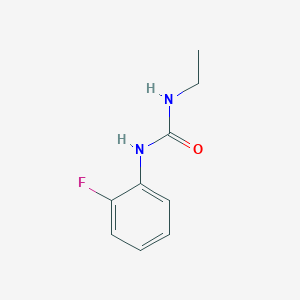![molecular formula C18H22N4O2S B7461431 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PF-06463922 and is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-MET.
Wirkmechanismus
PF-06463922 inhibits c-MET by binding to the ATP-binding site of the kinase domain of c-MET, thereby preventing the activation of downstream signaling pathways that are involved in cancer cell growth, invasion, and metastasis. The inhibition of c-MET by PF-06463922 has been shown to lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
PF-06463922 has been shown to have potent antitumor activity in preclinical models of various cancers. It has been shown to inhibit tumor growth and metastasis, as well as to induce tumor cell death. PF-06463922 has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PF-06463922 in lab experiments include its potent and selective inhibition of c-MET, which makes it a valuable tool for studying the role of c-MET in cancer cell growth, invasion, and metastasis. However, the limitations of using PF-06463922 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of PF-06463922. One direction is the further study of its safety and efficacy in humans, which will be necessary before it can be used as a therapeutic agent. Another direction is the study of its potential as a combination therapy with other anticancer agents, which may enhance its antitumor activity. Additionally, the study of its potential as a therapeutic agent for other diseases, such as fibrosis and inflammatory disorders, may also be an area of future research.
Synthesemethoden
The synthesis of PF-06463922 involves several steps. The first step is the reaction of 2-aminobenzoic acid with 2-chloro-5-nitrobenzenesulfonamide to form 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid. The second step involves the reaction of 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid with cyclopropylamine to form 2-[4-(cyclopropylamino)benzamido]benzoic acid. The third step involves the reaction of 2-[4-(cyclopropylamino)benzamido]benzoic acid with 2-(bromomethyl)oxolane to form 2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, which is PF-06463922.
Wissenschaftliche Forschungsanwendungen
PF-06463922 has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases. It has been shown to inhibit c-MET, which is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, invasion, and metastasis. PF-06463922 has been studied in preclinical models of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma. It has been shown to have potent antitumor activity and to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-10-13-4-3-9-24-13)11-25-18-21-15-6-2-1-5-14(15)17(22-18)20-12-7-8-12/h1-2,5-6,12-13H,3-4,7-11H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPVXYPEETWPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)

![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)